

Application Notes and Protocols: Nitration of 4-Methylacetophenone

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Compound of Interest

Compound Name:	1-(2-Amino-5-methylphenyl)ethanone
Cat. No.:	B1280034

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This document provides a detailed experimental setup for the nitration of 4-methylacetophenone, a key reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols and data presented are compiled from established chemical synthesis literature.

Reaction Overview

The nitration of 4-methylacetophenone is an electrophilic aromatic substitution reaction where a nitro group ($-NO_2$) is introduced onto the aromatic ring. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The acetyl and methyl groups on the aromatic ring direct the incoming nitro group primarily to the meta-position with respect to the acetyl group (position 3).

Quantitative Data

The following table summarizes the key quantitative data associated with the nitration of 4-methylacetophenone to yield 4-methyl-3-nitroacetophenone.

Parameter	Value	Reference
Reactant	4-methylacetophenone	[1]
Reagents	70% Nitric Acid, 20% Fuming Sulfuric Acid, Concentrated Sulfuric Acid	[1]
Product	4-methyl-3-nitroacetophenone	[1] [2]
Yield	Up to 82.7%	[2]
Melting Point	61-62 °C	[1]
Reaction Temperature	Below -15 °C	[1]

Experimental Protocol

This protocol is adapted from established laboratory procedures for the nitration of aromatic ketones.[\[1\]](#)[\[3\]](#)

Materials:

- 4-methylacetophenone
- Concentrated sulfuric acid (98%)
- 70% Nitric acid
- 20% Fuming sulfuric acid (oleum)
- Dichloromethane
- 10% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Hexane
- Anhydrous sodium sulfate

- Ice
- Activated charcoal

Equipment:

- Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.
- Ice-salt bath or cryocooler
- Separatory funnel
- Büchner funnel and flask
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:**Part 1: Nitration Reaction**

- Set up the three-necked flask in an ice-salt bath to maintain a low temperature.
- To the flask, add 250 mL of cold (-20 °C) concentrated sulfuric acid.[\[1\]](#)
- Begin stirring and slowly add 40 g (300 mmoles) of 4-methylacetophenone, ensuring the temperature remains below -15 °C.[\[1\]](#)
- In a separate beaker, carefully prepare the nitrating mixture by adding 25.5 mL (36.3 g, 300 mmoles) of 70% nitric acid to 300 g of 20% fuming sulfuric acid. Cool this mixture.
- Add the nitrating mixture dropwise to the reaction flask over a period of 40 minutes, maintaining the reaction temperature below -15 °C.[\[1\]](#)
- After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.[\[1\]](#)

Part 2: Work-up and Isolation

- Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. A solid precipitate will form.[1]
- Filter the solid product using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.
- Wash the crude product with hexane to remove nonpolar impurities.[1]

Part 3: Purification

- Dissolve the crude solid in dichloromethane.
- Transfer the solution to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution and then with saturated sodium chloride solution.[1]
- Dry the organic layer over anhydrous sodium sulfate.
- Decolorize the solution by adding a small amount of activated charcoal and then filter.
- Concentrate the organic phase using a rotary evaporator.
- Add hexane to the concentrated solution to induce crystallization of the product, 4-methyl-3-nitroacetophenone.[1]
- Filter the crystals, wash with a small amount of cold hexane, and dry them.
- Determine the melting point of the purified product. The literature value is 61-62 °C.[1]

Safety Precautions

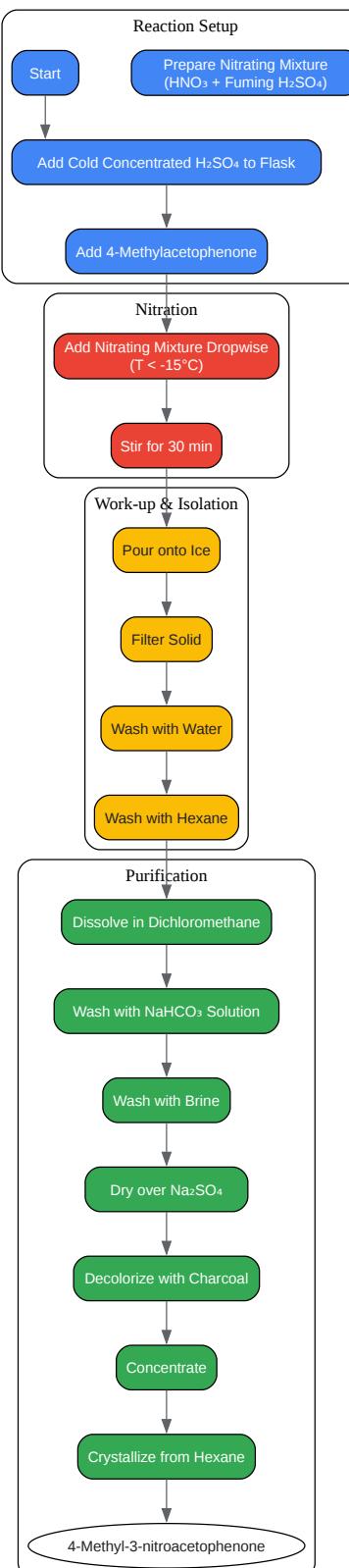
Nitration reactions are highly exothermic and can be hazardous if not performed with care.[4][5]

- Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns.[4] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[4]

- Exothermic Reaction: The reaction generates a significant amount of heat.[5] Strict temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts. Always use an efficient cooling bath.
- Toxic Fumes: The reaction can produce toxic nitrogen dioxide gas.[4] All operations must be conducted in a well-ventilated fume hood.
- Handling of Reagents: Add reagents slowly and carefully. Never add water to concentrated acids; always add acid to water (or in this case, the reaction mixture to ice).
- Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[4] Have appropriate spill containment and neutralization materials on hand.[4]

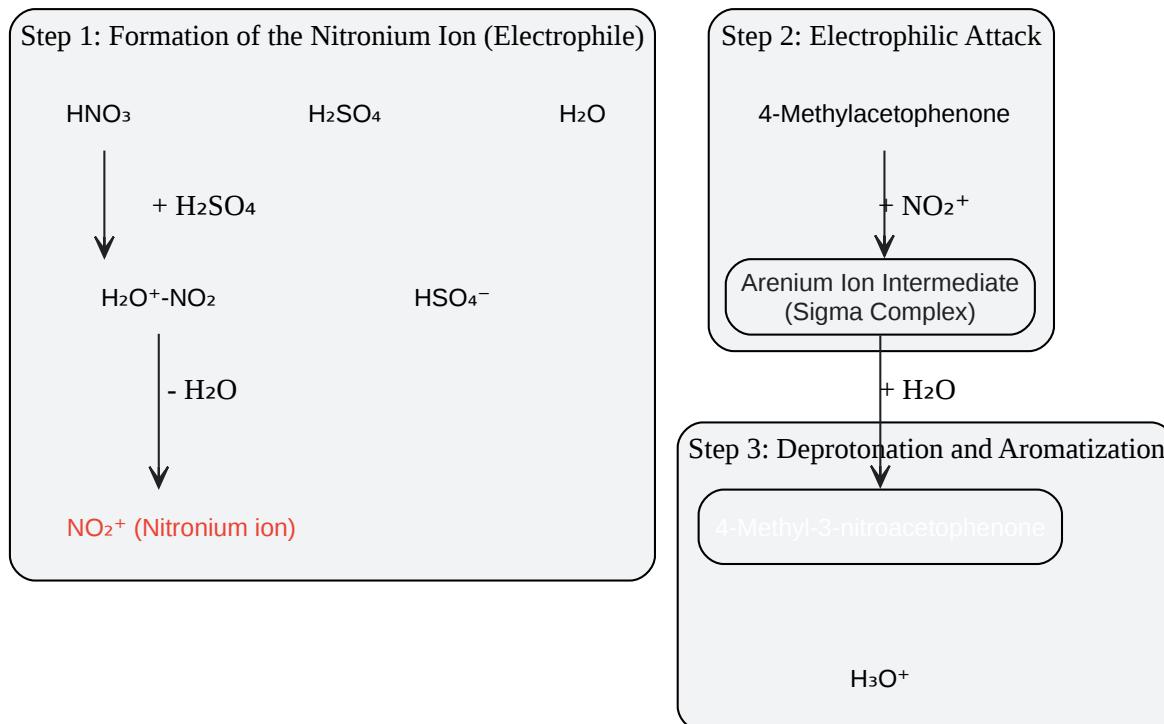
Diagrams

Experimental Workflow for the Nitration of 4-Methylacetophenone

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Caption: Workflow for the synthesis of 4-methyl-3-nitroacetophenone.

Reaction Mechanism: Electrophilic Aromatic Substitution

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